molecular formula C18H17ClN2O4S B13955147 4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 532388-20-8

4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13955147
CAS No.: 532388-20-8
M. Wt: 392.9 g/mol
InChI Key: XDCGVRGCXCMYGO-UHFFFAOYSA-N
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Description

4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzoic acid moiety and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with 2,4-dimethylphenol in the presence of a suitable catalyst to form the phenoxy derivative. This intermediate is then reacted with an acylating agent, such as acetyl chloride, to introduce the acetyl group. Finally, the carbamothioylamino group is introduced through a reaction with thiourea under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethylphenoxyacetic acid
  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 4-Chlorobenzoic acid

Uniqueness

4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

532388-20-8

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

4-chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4S/c1-10-3-6-15(11(2)7-10)25-9-16(22)21-18(26)20-14-8-12(17(23)24)4-5-13(14)19/h3-8H,9H2,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI Key

XDCGVRGCXCMYGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)C

Origin of Product

United States

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